molecular formula C11H13N3 B3022325 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine CAS No. 956533-47-4

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine

Cat. No.: B3022325
CAS No.: 956533-47-4
M. Wt: 187.24 g/mol
InChI Key: NFVGTYGFGWZNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine (CAS: 1185294-98-7) is an aromatic amine derivative featuring a phenyl ring substituted at the 3-position with a pyrazole moiety and an N-methylmethanamine side chain. Its molecular formula is C11H13N3, with a hydrochloride salt form (C11H15Cl2N3) commonly used to enhance solubility .

Properties

IUPAC Name

N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVGTYGFGWZNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent methylation. One common method includes the cycloaddition of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by a coupling reaction with a phenyl halide under basic conditions to attach the phenyl group. The final step involves the methylation of the amine group using methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and high-throughput purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the methylmethanamine moiety can participate in ionic interactions .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name (CAS/Reference) Core Structure Pyrazole Position Substituents on Phenyl/Pyrazole Amine Group
Target Compound (1185294-98-7) Phenyl-pyrazole 3-position phenyl None N-methylmethanamine
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine (3f) Pyrazole-aryl hybrid 4-position pyrazole 4-fluorophenyl, phenyl Methylene-linked methanamine
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Pyrazole-aryl hybrid 4-position pyrazole 3-methoxyphenyl N-methylmethanamine
N-methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine (1269393-72-7) Phenyl-pyrazole (positional isomer) 2-position phenyl None N-methylmethanamine
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine Pyrazole core 5-position pyrazole 1-methyl, 3-phenyl Methanamine (unmethylated)

Key Observations :

  • Positional Isomerism : The target compound’s pyrazole attachment at the phenyl 3-position (meta) contrasts with the 2-position (ortho) isomer in , which may alter steric and electronic interactions in biological systems.
  • Substituent Effects: The methoxy group in increases electron density on the phenyl ring, enhancing lipophilicity compared to the unsubstituted phenyl in the target compound.
  • Amine Modifications : The methyl group on the amine (target compound) enhances lipophilicity relative to unmethylated analogs like .

Physicochemical Properties (Inferred from Structural Data)

Property Target Compound 3f 1-(3-Methoxyphenyl) analog 2-Phenyl isomer
Molecular Weight 217.27 (free base) 273.31 217.27 217.27
Polarity Moderate (unsubstituted phenyl) High (fluorophenyl) Moderate (methoxy increases π) Moderate
Solubility Low (free base); improved as HCl salt Likely low Low Low
LogP (Estimated) ~2.1 ~2.5 ~2.3 ~2.0

Biological Activity

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine, a compound characterized by its unique pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against breast adenocarcinoma (MCF-7) and colorectal cancer (LoVo) cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-70.08
This compoundLoVo0.24

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds featuring similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies demonstrated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs .

Monoamine Oxidase Inhibition

Another significant aspect of the biological activity of pyrazole derivatives is their role as monoamine oxidase inhibitors (MAOIs). Compounds structurally related to this compound showed potent inhibition against MAO-A and MAO-B, which are crucial targets in the treatment of depression and neurodegenerative diseases. For example, certain derivatives exhibited IC50 values as low as 40 nM against MAO enzymes .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various pyrazole derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that modifications in the phenyl group significantly influenced cytotoxicity. The introduction of electron-donating groups enhanced activity, demonstrating structure-activity relationships (SAR) critical for future design .

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. The compound demonstrated a significant reduction in edema comparable to ibuprofen, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine?

Methodological Answer: Synthesis typically involves coupling pyrazole derivatives with substituted phenylmethanamine scaffolds. Key approaches include:

  • Nucleophilic Substitution : Reacting 3-bromophenyl-N-methylmethanamine with 1H-pyrazole under alkaline conditions, using catalysts like CuI for Ullmann-type coupling .
  • Mannich Reaction : Introducing the pyrazole moiety via a Mannich base intermediate, as seen in analogous crown ether syntheses (e.g., using diaza-18-crown-6 and phenolic derivatives) .
  • Click Chemistry : For structurally related triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) optimizes regioselectivity and yield, though this method requires adaptation for pyrazole systems .

Q. What standard characterization techniques are employed to confirm its structure?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (δ 7.0–8.5 ppm for pyrazole/phenyl groups) and methylamine protons (δ 2.2–3.0 ppm). Multiplicity and coupling constants validate substitution patterns .
    • IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .
  • Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks, especially during solvent evaporation .
  • Waste Management : Avoid drainage disposal due to potential aquatic toxicity; use designated chemical waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates, while microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency. For example, CuI/1,10-phenanthroline boosts Ullmann coupling yields by 20–30% .
  • Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures to isolate high-purity (>98%) product .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles. For example, SHELX’s robust algorithms correct for twinning or high thermal motion .
  • Cross-Validation : Compare experimental NMR/IR data with computational models (e.g., DFT-optimized geometries) to identify discrepancies caused by dynamic effects (e.g., rotational barriers) .
  • Multi-Technique Analysis : Pair crystallography with powder XRD to detect polymorphism or hydration states that may skew spectroscopic interpretations .

Q. How does the compound’s structural framework influence interactions with biological targets?

Methodological Answer:

  • Hydrogen Bonding : The pyrazole nitrogen acts as a hydrogen bond acceptor, mimicking purine scaffolds in enzyme binding pockets (e.g., kinase inhibitors) .
  • Hydrophobic Interactions : The phenyl-N-methylmethanamine moiety enhances lipophilicity, promoting membrane permeability in cell-based assays .
  • Metal Coordination : Pyrazole’s lone pairs enable coordination to transition metals (e.g., Zn²⁺ in metalloenzymes), studied via UV-Vis titration and Job’s plot analysis .

Q. How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Use logP (octanol-water partition coefficient) to estimate blood-brain barrier penetration. For analogs, logP ~2.5 suggests moderate bioavailability .
  • Molecular Docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Pyrazole derivatives often show lower clearance rates due to steric hindrance .
  • ADMET Prediction : Tools like SwissADME calculate topological polar surface area (TPSA <60 Ų) to optimize solubility and reduce renal excretion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.